Cas no 2106530-68-9 (1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine)

1-(6-Chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine is a synthetic indole derivative characterized by its unique cyclopentylamine substitution at the 3-position of the indole core. The 6-chloro and 1-methyl modifications enhance its stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural features suggest potential utility in the development of bioactive compounds, particularly as a precursor for serotonin receptor modulators or kinase inhibitors. The compound's well-defined stereochemistry and functional group compatibility further support its use in medicinal chemistry applications. Careful handling is advised due to its sensitivity to light and moisture. Analytical data, including NMR and HPLC purity, are typically provided to ensure quality.
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine structure
2106530-68-9 structure
商品名:1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
CAS番号:2106530-68-9
MF:C14H17ClN2
メガワット:248.751182317734
CID:5966474
PubChem ID:165851912

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
    • 2106530-68-9
    • EN300-1995127
    • インチ: 1S/C14H17ClN2/c1-17-9-12(14(16)6-2-3-7-14)11-5-4-10(15)8-13(11)17/h4-5,8-9H,2-3,6-7,16H2,1H3
    • InChIKey: KSCSDPBEOKOUDG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2C1(CCCC1)N

計算された属性

  • せいみつぶんしりょう: 248.1080262g/mol
  • どういたいしつりょう: 248.1080262g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995127-0.5g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
0.5g
$1234.0 2023-09-16
Enamine
EN300-1995127-0.05g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
0.05g
$1080.0 2023-09-16
Enamine
EN300-1995127-0.1g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
0.1g
$1131.0 2023-09-16
Enamine
EN300-1995127-10g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
10g
$5528.0 2023-09-16
Enamine
EN300-1995127-10.0g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
10g
$5528.0 2023-05-27
Enamine
EN300-1995127-2.5g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
2.5g
$2520.0 2023-09-16
Enamine
EN300-1995127-1g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
1g
$1286.0 2023-09-16
Enamine
EN300-1995127-5.0g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
5g
$3728.0 2023-05-27
Enamine
EN300-1995127-0.25g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
0.25g
$1183.0 2023-09-16
Enamine
EN300-1995127-1.0g
1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine
2106530-68-9
1g
$1286.0 2023-05-27

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine 関連文献

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amineに関する追加情報

Comprehensive Overview of 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine (CAS No. 2106530-68-9)

The compound 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine (CAS No. 2106530-68-9) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its indole core, combined with a cyclopentylamine moiety, makes it a promising candidate for various applications, including drug discovery and development. Researchers are particularly intrigued by its potential interactions with serotonin receptors, which are critical in treating neurological disorders. The presence of a chloro substituent at the 6-position further enhances its reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry.

In recent years, the demand for novel indole derivatives has surged, driven by their versatility in addressing unmet medical needs. 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine stands out due to its balanced lipophilicity and molecular weight, which are essential for blood-brain barrier penetration. This property is particularly relevant in the context of neurodegenerative diseases, a hot topic in contemporary research. Users frequently search for terms like "indole-based therapeutics" and "small molecule modulators," reflecting the growing curiosity about such compounds. The compound's CAS No. 2106530-68-9 is often queried in databases like PubChem and Reaxys, underscoring its importance in scientific literature.

The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine involves multi-step organic reactions, including Fischer indole synthesis and reductive amination. These methods are well-documented but require optimization to achieve high yields and purity. Analytical techniques such as HPLC and NMR spectroscopy are indispensable for characterizing this compound, ensuring its suitability for further studies. The compound's stability under various pH conditions and temperatures is another area of investigation, as it impacts its pharmacokinetic profile. Researchers often explore "structure-activity relationships" to refine its biological activity, a common search term in drug development circles.

Beyond its pharmaceutical potential, 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine has also piqued interest in chemical biology. Its ability to serve as a probe molecule for studying enzyme mechanisms or protein-ligand interactions is invaluable. The compound's chloroindole fragment is particularly noteworthy, as it mimics natural substrates in certain biochemical pathways. This aligns with the rising trend of "fragment-based drug design," a popular search query among chemists and biologists. Additionally, its cyclopentylamine group offers conformational rigidity, which can enhance selectivity in target binding.

From a commercial perspective, CAS No. 2106530-68-9 is available through specialized chemical suppliers, often in milligram to gram quantities. Pricing and availability are frequently searched topics, reflecting the compound's niche but growing demand. Regulatory compliance, such as REACH and GMP standards, is another critical consideration for buyers, ensuring the compound meets safety and quality benchmarks. The compound's MSDS (Material Safety Data Sheet) is also a commonly requested document, highlighting the importance of handling protocols in laboratory settings.

In conclusion, 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine (CAS No. 2106530-68-9) represents a fascinating intersection of chemistry and biology. Its structural features and potential applications make it a subject of ongoing research, particularly in the realms of neurology and drug discovery. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical probes.

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